

# Application Note: Simultaneous Determination of Diethylamine Salicylate and Methyl Salicylate by HPLC

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## Compound of Interest

Compound Name: *Diethylamine salicylate*

Cat. No.: *B109921*

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## Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of **diethylamine salicylate** and methyl salicylate in pharmaceutical formulations. This method is crucial for quality control and stability testing of topical analgesic preparations containing these active pharmaceutical ingredients (APIs). The described protocol provides a clear and reproducible methodology, and the accompanying data demonstrates the method's accuracy, precision, and linearity, making it suitable for routine analysis in a laboratory setting.

## Introduction

**Diethylamine salicylate** and methyl salicylate are commonly combined in topical formulations for the relief of musculoskeletal pain and inflammation.[1][2][3] **Diethylamine salicylate** provides analgesic and anti-inflammatory effects, while methyl salicylate acts as a counter-irritant, offering a sensation of warmth and aiding in pain relief.[3][4] The accurate and simultaneous determination of both compounds is essential to ensure the safety, efficacy, and quality of the final drug product. This document presents a validated reversed-phase HPLC (RP-HPLC) method that is simple, rapid, and reliable for this purpose.

## Experimental

### Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.<sup>[5]</sup> The chromatographic separation is achieved on a C18 reversed-phase column.<sup>[5][6][7][8][9]</sup>

Table 1: Chromatographic Conditions

Parameter	Specification
Instrument	HPLC system with UV-Vis or Photodiode Array (PDA) Detector
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) <sup>[5][6][7][8]</sup>
Mobile Phase	Acetonitrile and Water (pH adjusted to 3 with phosphoric acid) (65:35 v/v) <sup>[7][8][10]</sup>
Flow Rate	1.0 mL/min <sup>[5][11]</sup>
Detection Wavelength	304 nm <sup>[5][11]</sup>
Injection Volume	20 µL <sup>[5]</sup>
Column Temperature	30°C <sup>[5][11]</sup>

### Preparation of Solutions

Accurately weigh 100 mg of **diethylamine salicylate** and 100 mg of methyl salicylate reference standards and dissolve in 100 mL of the mobile phase in separate volumetric flasks.<sup>[5]</sup>

Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for both analytes.<sup>[5]</sup>

Accurately weigh a quantity of the cream or ointment equivalent to a target concentration of the active ingredients.<sup>[12]</sup> Transfer the sample to a volumetric flask and dissolve it in a suitable solvent such as methanol or the mobile phase.<sup>[12]</sup> Sonicate for a minimum of 15 minutes to ensure complete dissolution and extraction of the analytes.<sup>[13]</sup> Dilute to the mark with the

same solvent. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.<sup>[14]</sup>

## Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.<sup>[5]</sup>

## System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is performing adequately.

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
% RSD of Peak Areas (n=6)	≤ 2.0%

## Linearity

The linearity of the method was established by analyzing a series of standard solutions at different concentrations.

Table 3: Linearity Data

Analyte	Concentration Range (µg/mL)	Correlation Coefficient (R <sup>2</sup> )
Diethylamine Salicylate	0.05 - 100.0 <sup>[7][8][9]</sup>	≥ 0.999
Methyl Salicylate	0.05 - 100.0 <sup>[7][8][9]</sup>	≥ 0.999

## Accuracy (Recovery)

The accuracy of the method was determined by the recovery of known amounts of the analytes spiked into a placebo sample.

Table 4: Accuracy Data

Analyte	Spiked Level	Mean Recovery (%)	% RSD
Diethylamine Salicylate	80%	98.0 - 102.0	< 2.0
	100%	98.0 - 102.0	
	120%	98.0 - 102.0	
Methyl Salicylate	80%	98.0 - 102.0	< 2.0
	100%	98.0 - 102.0	
	120%	98.0 - 102.0	

## Precision

The precision of the method was evaluated by performing intra-day and inter-day analyses.

Table 5: Precision Data

Analyte	Intra-day Precision (% RSD, n=6)	Inter-day Precision (% RSD, n=6)
Diethylamine Salicylate	< 2.0% <a href="#">[11]</a>	< 2.0% <a href="#">[11]</a>
Methyl Salicylate	< 2.0% <a href="#">[11]</a>	< 2.0% <a href="#">[11]</a>

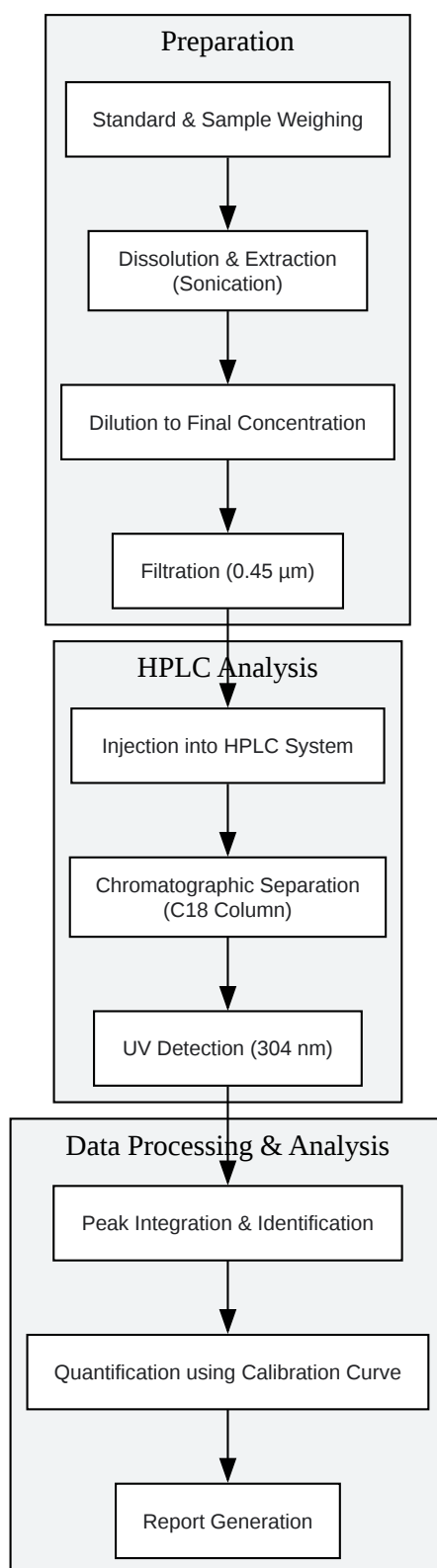
## Specificity

Specificity was demonstrated by the absence of interference from excipients in the pharmaceutical formulation at the retention times of **diethylamine salicylate** and methyl salicylate.

## Robustness

The robustness of the method was assessed by introducing small, deliberate variations in chromatographic parameters such as mobile phase composition ( $\pm 2\%$ ), flow rate ( $\pm 0.1$  mL/min), and column temperature ( $\pm 2^\circ\text{C}$ ).<sup>[5]</sup> The method was found to be robust as these variations did not significantly affect the analytical results.

## Experimental Workflow



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Caption: Experimental workflow for the HPLC analysis of **diethylamine salicylate** and methyl salicylate.

## Conclusion

The developed RP-HPLC method provides a reliable and efficient means for the simultaneous determination of **diethylamine salicylate** and methyl salicylate in pharmaceutical preparations. The method is validated to be linear, accurate, precise, and robust, making it a valuable tool for quality control laboratories in the pharmaceutical industry.

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